N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide, also known as CDPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPA is a cinnoline-based compound that has been synthesized using various methods, and has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA polymerases and topoisomerases. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, and has been shown to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has several limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide, including further studies on its mechanism of action and its potential therapeutic applications. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide could also be further modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide could be used in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been synthesized using various methods, including the reaction of 4-hydroxy-1,4-dihydrocinnoline-3-carboxylic acid with 1-cyano-1,2-dimethylpropylamine, followed by acetylation with acetic anhydride. Other methods include the reaction of 4-chloro-1,4-dihydrocinnoline-3-carboxylic acid with 1-cyano-1,2-dimethylpropylamine, followed by acetylation with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and as a treatment for neurodegenerative diseases. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have antiviral activity against a range of viruses, including HIV-1 and HCV. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-oxocinnolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)16(3,10-17)19-15(22)9-20-13-7-5-4-6-12(13)14(21)8-18-20/h4-8,11H,9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWSDLNQEVGPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C2=CC=CC=C2C(=O)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.